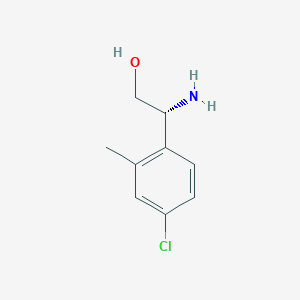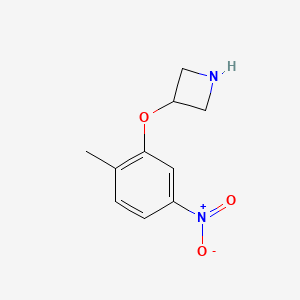![molecular formula C11H7ClF3N B13597570 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde and cyclopropane-1-carbonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Cyclopropanation: The key step involves the formation of the cyclopropane ring through a cyclopropanation reaction, which can be facilitated by the use of a suitable catalyst.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to target sites. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile can be compared with similar compounds such as:
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the cyclopropane ring in this compound makes it unique, providing distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H7ClF3N |
|---|---|
Poids moléculaire |
245.63 g/mol |
Nom IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7ClF3N/c12-9-2-1-7(10(6-16)3-4-10)5-8(9)11(13,14)15/h1-2,5H,3-4H2 |
Clé InChI |
VDOPHEFRHCFXHT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















